Didesethyl Chloroquine Hydroxyacetamide-d4

Übersicht

Beschreibung

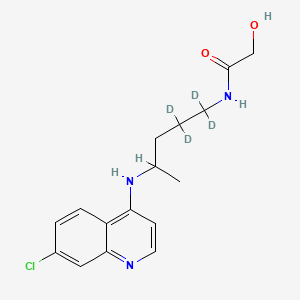

Didesethyl Chloroquine Hydroxyacetamide-d4 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of chloroquine, a well-known antimalarial drug. The molecular formula of this compound is C16H16D4ClN3O2, and it has a molecular weight of 325.83 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Didesethyl Chloroquine Hydroxyacetamide-d4 involves multiple steps, starting from chloroquineThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Didesethyl Chloroquine Hydroxyacetamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Didesethyl Chloroquine Hydroxyacetamide-d4 is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry for the identification and quantification of chloroquine derivatives.

Biology: In studies involving the metabolism and pharmacokinetics of chloroquine and its derivatives.

Medicine: In research focused on the development of new antimalarial drugs and treatments for autoimmune diseases.

Industry: In the production of stable isotope-labeled compounds for use in various industrial applications

Wirkmechanismus

The mechanism of action of Didesethyl Chloroquine Hydroxyacetamide-d4 is similar to that of chloroquine. It involves the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: The parent compound, widely used as an antimalarial drug.

Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and immunomodulatory properties.

Didesethyl Chloroquine: A de-ethylated derivative of chloroquine

Uniqueness

Didesethyl Chloroquine Hydroxyacetamide-d4 is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry studies .

Biologische Aktivität

Didesethyl Chloroquine Hydroxyacetamide-d4 is a derivative of chloroquine, an established antimalarial drug, and its biological activities have garnered attention due to its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C16H16D4ClN3O2

- Molecular Weight : 325.83 g/mol

- CAS Number : Not specified in the sources but related to chloroquine derivatives.

This compound shares mechanisms similar to those of chloroquine and hydroxychloroquine. These compounds are known to:

- Inhibit Autophagy : By raising lysosomal pH, they prevent the conversion of toxic heme into non-toxic hemozoin in malaria parasites, thereby exerting antimalarial effects .

- Modulate Immune Response : They downregulate pro-inflammatory cytokines and inhibit toll-like receptor (TLR) signaling, which may be beneficial in autoimmune conditions .

- Potential Antiviral Activity : Similar to chloroquine, it may exhibit antiviral properties against various pathogens, including coronaviruses, by interfering with viral entry and replication .

Antimalarial Activity

This compound exhibits significant antiplasmodial activity. It has been shown to be effective against Plasmodium falciparum in vitro. The compound's efficacy stems from its ability to accumulate in the acidic food vacuoles of the parasite, disrupting their function and leading to parasite death .

Immunomodulatory Effects

Research indicates that this compound may have immunomodulatory effects similar to its parent compound. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in various inflammatory diseases .

Study on COVID-19 Treatment

A clinical trial investigated the use of chloroquine derivatives, including this compound, in treating COVID-19 patients. The study highlighted that while high doses were initially considered necessary for antiviral action, they also increased the risk of severe side effects such as cardiac arrhythmias. This led to a reevaluation of dosing strategies in clinical settings .

Safety and Toxicity Reports

Reports on chloroquine toxicity underscore the importance of understanding the safety profile of its derivatives. High doses have been associated with serious cardiovascular events. In animal studies, this compound demonstrated a safety margin comparable to chloroquine, but ongoing studies are necessary to fully elucidate its toxicity profile .

Data Summary Table

| Parameter | This compound | Chloroquine |

|---|---|---|

| Molecular Weight | 325.83 g/mol | 319.88 g/mol |

| Antimalarial Activity | Effective against P. falciparum | Effective against P. falciparum |

| Immunomodulatory Effects | Yes | Yes |

| Cardiovascular Risk | Moderate (requires monitoring) | High (noted in trials) |

| Clinical Use | Investigational for various conditions | Established for malaria and autoimmune diseases |

Eigenschaften

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFOIOWFYPCSSQ-BRVWLQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675837 | |

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216956-86-3 | |

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.